An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylethaneboronic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylethaneboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylethaneboronic acid, also known as phenethylboronic acid, is an organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its structure, featuring a phenylethyl group attached to a boronic acid moiety, makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of complex organic molecules, including many pharmaceutical compounds. The boronic acid functional group also allows for reversible covalent interactions with diols, a property that is exploited in the design of sensors and drug delivery systems. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-phenylethaneboronic acid, detailed experimental protocols, and visualizations of its chemical reactivity.
Physical Properties
2-Phenylethaneboronic acid is a white to off-white solid at room temperature.[1] It is soluble in polar organic solvents like methanol (B129727) and ethanol (B145695) and has limited solubility in non-polar solvents.[1]
Table 1: Physical and Spectroscopic Properties of 2-Phenylethaneboronic Acid
| Property | Value | Source(s) |
| IUPAC Name | (2-Phenylethyl)boronic acid | [2][3] |
| Synonyms | Phenethylboronic acid, 2-Phenyl-1-ethylboronic acid | [3][4][5][6] |
| CAS Number | 34420-17-2 | [4][5][7][6] |
| Molecular Formula | C₈H₁₁BO₂ | [2][5][6] |
| Molecular Weight | 149.98 g/mol | [4][7][6] |
| Appearance | White to off-white solid/crystal powder | [1] |
| Melting Point | 76-81 °C | [4] |
| Boiling Point | Not available (decomposes) | |
| pKa | ~9-10 (estimated) | [2][8] |
| ¹H NMR (CDCl₃) | Phenyl H: ~7.1-7.3 ppm (m); -CH₂-Ph: ~2.8 ppm (t); -CH₂-B: ~1.1 ppm (t); B(OH)₂: broad singlet | |
| ¹³C NMR (CDCl₃) | Phenyl C: ~125-142 ppm; -CH₂-Ph: ~39 ppm; -CH₂-B: ~25 ppm (broad) | [9] |
| ¹¹B NMR | ~30-34 ppm (trigonal), ~3-9 ppm (tetracoordinate) | [1][4][10] |
Note on NMR Data: Detailed, assigned spectra for 2-phenylethaneboronic acid are not consistently published. The provided chemical shifts are estimates based on typical values for the constituent functional groups. The signal for the carbon attached to boron is often broadened due to the quadrupolar nature of the boron nucleus.
Chemical Properties and Reactivity
The chemical behavior of 2-phenylethaneboronic acid is dominated by the boronic acid functionality. Boronic acids are Lewis acidic and can participate in a variety of chemical transformations.
Stability and Handling
2-Phenylethaneboronic acid is generally stable under ambient conditions but can undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine, particularly upon heating. It is important to store the compound in a cool, dry place. While many boronic acids are sensitive to oxidation, alkylboronic acids like 2-phenylethaneboronic acid are generally more stable than their vinyl or some heteroaryl counterparts.[5] However, strong oxidizing agents should be avoided.[11]
Suzuki-Miyaura Cross-Coupling Reactions
A primary application of 2-phenylethaneboronic acid is in Suzuki-Miyaura cross-coupling reactions.[12] This palladium-catalyzed reaction forms a new carbon-carbon bond between the phenylethyl group of the boronic acid and an aryl, vinyl, or alkyl halide or triflate. This reaction is a powerful tool for the synthesis of more complex molecules and is widely used in drug discovery.[12]
Interaction with Diols
Boronic acids reversibly form covalent esters with 1,2- and 1,3-diols. This reversible covalent interaction is the basis for their use in sensors for saccharides and in the development of stimuli-responsive materials and drug delivery systems.
Experimental Protocols
Synthesis of 2-Phenylethaneboronic Acid via Hydroboration-Oxidation
A common method for the synthesis of alkylboronic acids is the hydroboration of an alkene followed by hydrolysis. In the case of 2-phenylethaneboronic acid, styrene (B11656) is the logical precursor.
Materials:
-
Styrene
-
Pinacolborane (HBpin)
-
A rhodium or iridium catalyst (e.g., [Rh(COD)₂]BF₄ with a suitable phosphine (B1218219) ligand for branched product, or an iridium catalyst for the linear product)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Aqueous acid (e.g., HCl) for hydrolysis
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chosen catalyst and ligand in the anhydrous solvent.
-
Addition of Reactants: Add styrene to the catalyst solution via syringe. Subsequently, add pinacolborane dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or GC-MS.
-
Hydrolysis: Upon completion, carefully quench the reaction by the slow addition of aqueous acid. Stir vigorously for 1-2 hours to effect the hydrolysis of the boronate ester to the boronic acid.
-
Work-up: Extract the aqueous mixture with an organic solvent (e.g., 3 x 50 mL of diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous magnesium or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude 2-phenylethaneboronic acid can be purified by recrystallization or column chromatography.
Suzuki-Miyaura Coupling of 2-Phenylethaneboronic Acid with an Aryl Bromide
This protocol provides a general procedure for the coupling of 2-phenylethaneboronic acid with a generic aryl bromide.
Materials:
-
2-Phenylethaneboronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand like SPhos)[7]
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)[7]
-
Solvent system (e.g., a mixture of an organic solvent like dioxane, toluene, or DMF and water)[7]
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide, 2-phenylethaneboronic acid (typically 1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Visualizations
Caption: Synthetic workflow for 2-phenylethaneboronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
2-Phenylethaneboronic acid is a versatile and valuable reagent in modern organic chemistry. Its physical and chemical properties make it a stable and effective coupling partner in the synthesis of complex organic molecules. The detailed protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors. The continued exploration of the reactivity and applications of 2-phenylethaneboronic acid and other organoboron compounds will undoubtedly lead to further innovations in drug discovery and materials science.
References
- 1. rsc.org [rsc.org]
- 2. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study | Semantic Scholar [semanticscholar.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. par.nsf.gov [par.nsf.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [qspace.library.queensu.ca]
- 7. benchchem.com [benchchem.com]
- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
